罗汉果苷 V

描述

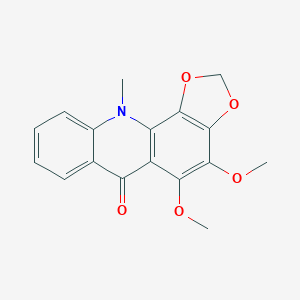

Mogroside V is a natural sweetener derived from the fruit of the Siraitia grosvenorii (luo han guo) plant. It is a member of the cucurbitaceae family and is native to parts of China and Thailand. It has been used as a sweetener and flavor enhancer in traditional Chinese medicine for centuries. Mogroside V is a triterpene glycoside that has a sweet taste and is considered to be up to 400 times sweeter than sugar. It is becoming increasingly popular as a natural alternative to artificial sweeteners due to its low calorie content and lack of side effects.

科学研究应用

Food Safety and Additive

Field

Food Science and Safety

Application

Mogroside V, the primary active compound in Monk fruit, is proposed for use as a new food additive in different food categories . It’s being evaluated for its safety as a food additive .

Method

Monk fruit extracts are prepared by water extraction of the fruits of Siraitia grosvenorii. The main components of the S. grosvenorii fruit are cucurbitane glycosides, mogrosides, and mogroside V is the main mogroside in the Monk fruit extract .

Results

The EFSA Panel on Food Additives and Flavourings provides a scientific opinion on the safety of Monk fruit extract. Monk fruit extract containing 25% and 55% mogroside V were negative in the bacterial reverse mutation assay and did not induce structural and/or numerical chromosomal damage . However, the Panel concluded that the toxicity database on Monk fruit extract is insufficient to conclude on the safety of the use of Monk fruit extract as a food additive .

Separation and Enrichment

Field

Chemical Engineering and Biotechnology

Application

Mogroside V is separated and enriched from Siraitia grosvenorii for various applications .

Method

The adsorption properties of six macroporous resins were evaluated. HZ 806 resin offered the best adsorption and desorption capacities. Separation was performed with deionized water and 40% aqueous ethanol solution as mobile phases .

Results

In a typical run, 100 g of herb was processed and 3.38 g of mogroside V with a purity of 10.7% was harvested. This separation method provided a 15.1-fold increase in the purification factor from 0.5% to 10.7% .

Drug Delivery

Field

Pharmaceutical Sciences

Application

Mogroside V is investigated as a novel carrier to improve the bioavailability and liver distribution of silybin .

Method

Solid dispersion particles (SDPs) of silybin/Mogroside V were prepared utilizing the solvent evaporation method .

Results

The pharmacokinetic study in rats showed that oral absorption of silybin/Mogroside V SDPs was dramatically increased. The mean value of AUC until 12 h for silybin/Mogroside V SDPs (27,481 ng·min/mL) was 24.5-fold higher than that of pure silybin (1122 ng·min/mL) .

Neuroprotection

Field

Neuroscience

Application

Mogroside V is investigated for its function in neuroprotection in Parkinson’s disease .

Method

Mice models of Parkinson’s disease were set up with unilateral striatum injection of 0.25 mg/kg rotenone and co-treated with 2.5 mg/kg, 5 mg/kg, and 10 mg/kg Mogroside V by gavage .

Results

Rot-induced motor impairments and dopaminergic neuronal damage were reversed by treatment of 10 mg/kg Mogroside V .

Other Applications

Field

Various Fields

Application

Mogroside V has been used in various fields such as in the production of siamenoside I , mitigating Ulcerative colitis , and as a sweetener in food and beverages .

Method

The methods of application vary depending on the specific use. For example, in the production of siamenoside I, fungal endophytes are used for the biotransformation of mogrosides .

Results

The results also vary. For instance, in mitigating Ulcerative colitis, Mogroside V reduced DAI scores, increased colon length, reduced histological scores of the colon, and levels of pro-inflammatory cytokines, as well as decreased intestinal permeability .

Anti-Inflammatory and Anti-Oxidant

Field

Biomedical Sciences

Application

Mogroside V has been studied for its anti-inflammatory and anti-oxidant properties .

Method

In vitro and in vivo studies have been conducted to evaluate the anti-inflammatory and anti-oxidant effects of Mogroside V .

Results

Mogroside V has shown potential in reducing inflammation and oxidative stress in various disease models . However, more research is needed to fully understand its mechanisms and potential therapeutic applications .

Anti-Diabetic

Field

Endocrinology

Application

Mogroside V is being investigated for its potential anti-diabetic effects .

Method

Animal models of diabetes have been used to study the effects of Mogroside V on blood glucose levels and insulin sensitivity .

Results

Preliminary studies suggest that Mogroside V may help regulate blood glucose levels and improve insulin sensitivity . However, further research is needed to confirm these findings and determine the optimal dosage and administration method .

Alleviating Airway Inflammation and Acute Lung Injury

Field

Pulmonology

Application

Mogroside V has been studied for its potential in alleviating airway inflammation and acute lung injury .

Method

Animal models of acute lung injury have been used to study the effects of Mogroside V on airway inflammation .

Results

Mogroside V exerted a protective effect against dextran sulfate sodium-induced acute lung injury in mice as reflected by reduced disease activity index scores, increased colon length, reduced histological scores of the colon, and levels of pro-inflammatory cytokines, as well as decreased intestinal permeability .

属性

IUPAC Name |

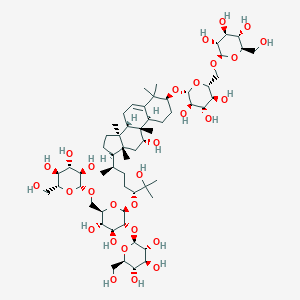

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNZZJYBXQAHG-KUVSNLSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mogroside V | |

CAS RN |

88901-36-4 | |

| Record name | Mogroside V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 88901-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOGROSIDE V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF6Z51TUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。